chemical structure and properties of 2-(1H-imidazol-5-yl)-1H-perimidine
chemical structure and properties of 2-(1H-imidazol-5-yl)-1H-perimidine
An In-Depth Technical Guide to 2-(1H-Imidazolyl)-1H-perimidine and its Dihydro Congener: Structure, Properties, and Synthesis
A Note to the Reader: This technical guide addresses the chemical structure, properties, and synthesis of 2-(1H-imidazol-2-yl)-1H-perimidine and its precursor, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. While the initial inquiry specified the 2-(1H-imidazol-5-yl)-1H-perimidine isomer, a comprehensive review of the current scientific literature reveals a significant focus on the 2-yl substituted counterpart, with a notable absence of data for the 5-yl isomer. This guide, therefore, concentrates on the well-documented and characterized 2-yl isomer to provide a robust and scientifically grounded resource.
Introduction: The Convergence of Imidazole and Perimidine Scaffolds
The fusion of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry to explore novel therapeutic agents with potentially enhanced or unique biological activities. The title compound, 2-(1H-imidazol-2-yl)-1H-perimidine, represents an intriguing example of such a molecular hybrid, combining the structural features of imidazole and perimidine. Perimidines are a class of polycyclic aromatic N-heterocycles known for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] The imidazole moiety is a ubiquitous five-membered heterocycle present in many biologically active compounds and plays a crucial role in various biological processes.[3][4] The combination of these two scaffolds is anticipated to yield compounds with interesting physicochemical properties and biological potential.
This guide provides a detailed overview of the chemical synthesis, structural characterization, and known properties of 2-(1H-imidazol-2-yl)-1H-perimidine and its immediate synthetic precursor, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine.
Chemical Structure and Isomerism
The core structure of 2-(1H-imidazolyl)-1H-perimidine consists of a perimidine ring system linked at the 2-position to an imidazole ring. The point of attachment on the imidazole ring is crucial for the compound's overall geometry and properties. This guide focuses on the 2-yl isomer, where the perimidine moiety is connected to the C2 position of the imidazole ring.
Structural Elucidation of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine
The dihydro precursor, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, has been successfully synthesized and comprehensively characterized.[5][6] Its structure was confirmed through various spectroscopic techniques and single-crystal X-ray diffraction.
Spectroscopic Characterization
A summary of the key spectroscopic data for 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine is presented in the table below.
| Technique | Solvent | Key Signals and Assignments |
| ¹H NMR | DMSO-d₆ | - 6.529 & 7.009 ppm (dd, CH-4+9 & CH-6+7 of perimidine) - 7.160 ppm (d, CH-5+8 of perimidine) - 5.470 ppm (s, CH-2) - 6.832 ppm (s, both NH protons) - 6.910 & 7.133 ppm (br s, CH protons of imidazole) - 12.277 ppm (br s, NH of imidazole)[5] |
| ¹³C NMR | DMSO-d₆ | - 62.03 ppm (CH-2) - 105.21, 116.09, & 127.29 ppm (perimidine CH carbons) - 117.68 & 127.45 ppm (imidazole CH carbons)[5] |
| HRMS (ESI) | - | - [M+H]⁺ calculated: 237.1135, found: 237.1133 - [M-H]⁻ calculated: 235.0978, found: 235.0980[5] |
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction analysis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine revealed that it crystallizes in the monoclinic P21/c space group as a methanol solvate.[5] The crystal structure is stabilized by a network of hydrogen bonding interactions involving the perimidine and imidazole NH groups, the imidazole nitrogen, and the methanol molecule.[5]
Dehydrogenation to 2-(1H-imidazol-2-yl)-1H-perimidine
The fully aromatic 2-(1H-imidazol-2-yl)-1H-perimidine is obtained through the dehydrogenation of its dihydro precursor. A comparison of the ¹H NMR spectra of the dihydro and aromatic forms in DMSO-d₆ highlights the structural changes upon aromatization.[5][7] The loss of the signal corresponding to the C2-proton and the downfield shift of the aromatic protons are characteristic of the formation of the fully conjugated system.
Synthesis of 2-(1H-imidazol-2-yl)-1H-perimidine and its Dihydro Precursor
The synthesis of 2-(1H-imidazol-2-yl)-1H-perimidine is a two-step process involving the initial formation of the 2,3-dihydro-1H-perimidine derivative followed by an oxidation/dehydrogenation step.
Step 1: Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine
The formation of 2,3-dihydro-1H-perimidines is typically achieved through the condensation of 1,8-diaminonaphthalene with a suitable aldehyde or ketone.[2][8] In the case of the title compound's precursor, the reaction involves 1,8-diaminonaphthalene and imidazole-2-carbaldehyde.[5]
Experimental Protocol:
An eco-friendly and efficient protocol for the synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine has been reported.[5]
Materials:
-
1,8-Diaminonaphthalene
-
Imidazole-2-carbaldehyde
-
Methanol (or other suitable solvents like acetonitrile, THF, water)
Procedure:
-
A solution of 1,8-diaminonaphthalene (1 equivalent) and imidazole-2-carbaldehyde (1 equivalent) in methanol is prepared.
-
The reaction mixture is stirred at room temperature for approximately 10 hours.
-
The product, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, precipitates from the reaction mixture and can be isolated in high yield (e.g., 88% in methanol) by simple filtration.[5]
The choice of methanol as a solvent is advantageous due to the high yield and ease of product isolation.[5]
Step 2: Dehydrogenation to 2-(1H-imidazol-2-yl)-1H-perimidine
The conversion of the 2,3-dihydro-1H-perimidine to the fully aromatic perimidine can be achieved through various oxidation methods. While the specific dehydrogenation protocol for 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine is not detailed in the provided search results, general methods for the aromatization of dihydroperimidines can be employed. These methods often utilize oxidizing agents.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 2-(1H-imidazol-2-yl)-1H-perimidine.
Potential Applications and Future Directions
While specific biological activity data for 2-(1H-imidazol-2-yl)-1H-perimidine is not extensively reported, the known pharmacological profiles of its constituent moieties suggest potential areas of interest for future research.
-
Anticancer Activity: Both perimidine and imidazole derivatives have been investigated for their anticancer properties.[2][4] Hybrid molecules incorporating these scaffolds could exhibit interesting cytotoxic activities against various cancer cell lines.
-
Antimicrobial Activity: Perimidine derivatives are known to possess antibacterial and antifungal activities.[1] The imidazole ring is also a key component of many antimicrobial agents. Therefore, 2-(1H-imidazol-2-yl)-1H-perimidine could be a candidate for antimicrobial screening.
-
Material Science: The extended π-conjugated system of 2-(1H-imidazol-2-yl)-1H-perimidine suggests potential applications in materials science, such as in organic electronics or as a component in dyes and pigments.
Further research is warranted to explore the biological and material properties of this and other imidazole-substituted perimidines. The development of synthetic routes to access other isomers, including the initially queried 5-yl isomer, would also be of significant interest to the scientific community.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, properties, and synthesis of 2-(1H-imidazol-2-yl)-1H-perimidine and its dihydro precursor, based on the available scientific literature. While information on the 2-(1H-imidazol-5-yl)-1H-perimidine isomer remains elusive, the detailed characterization of the 2-yl isomer offers a solid foundation for further exploration of this class of hybrid heterocyclic compounds. The straightforward synthesis and the intriguing combination of two biologically relevant scaffolds make 2-(1H-imidazol-2-yl)-1H-perimidine a promising candidate for future investigations in drug discovery and materials science.
References
-
Petkova, Z.; Rusew, R.; Bakalova, S.; Shivachev, B.; Kurteva, V. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank2023 , 2023, M1587. [Link]
-
Al-Ostoot, F. H., et al. "Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine." Journal of Pharmaceutical Sciences and Research 12.4 (2020): 586-593. [Link]
-
Li, J., et al. "Synthesis and Biological Activity of Perimidine Derivatives." IOP Conference Series: Earth and Environmental Science. Vol. 69. No. 1. IOP Publishing, 2017. [Link]
-
Kumar, A., et al. "Recent Advances in the Synthesis of Perimidines and their Applications." RSC advances 10.51 (2020): 30695-30717. [Link]
-
Petkova, Zhanina, et al. "2-(1H-Imidazol-2-yl)-2, 3-dihydro-1H-perimidine." (2023). [Link]
-
Barrow, J. C., et al. "Synthesis of 2-imidazolones and 2-iminoimidazoles." Tetrahedron letters 51.33 (2010): 4425-4427. [Link]
-
Harry, N. A., et al. "A comprehensive overview of perimidines: synthesis, chemical transformations, and applications." Current Organic Chemistry 25.2 (2021): 248-271. [Link]
-
The biologically active perimidine scaffolds. [Link]
-
Verma, A., et al. "Synthesis of bioactive imidazoles: a review." J. Chem. Pharm. Res 7.5 (2015): 982-1000. [Link]
-
Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Current Synthetic and Systems Biology, 5(1), 1-10. [Link]
-
Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2139-2166. [Link]
-
Sevostianov, O. S., et al. "The effect of synthesized 5-R-1H-benzo [d] imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions." Research Results in Pharmacology 9.2 (2023). [Link]
-
Kumar, S., et al. "Synthesis and anthelmintic activity of some novel 2-substituted-4, 5-diphenyl imidazoles." Acta poloniae pharmaceutica 67.3 (2010): 243-248. [Link]
-
¹H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down)... [Link]
-
Trivedi, M. N., et al. "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents." Journal of Chemical and Pharmaceutical Research 3.1 (2011): 313-319. [Link]
-
2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313. [Link]
Sources
- 1. Synthesis and Biological Activity of Perimidine Derivatives [yyhx.ciac.jl.cn]
- 2. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
